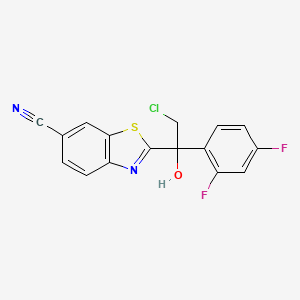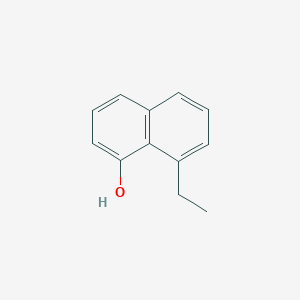
2,3-Dihydro-1H-isoindol-4-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-isoindol-4-ol hydrobromide is a chemical compound that belongs to the class of isoindolines. Isoindolines are important heterocyclic compounds that are present in many synthetic compounds, natural products, and bioactive small molecules. These compounds exhibit a wide array of biological activities and have proven to be important intermediates for the synthesis of new drugs with various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyisoindoline hydrobromide typically involves the reaction of isoindoline derivatives with hydrobromic acid. One common method involves the use of 4-hydroxyisoindoline-1,3-dione as a starting material. This compound can be synthesized through the reaction of phthalic anhydride with ammonia, followed by hydrolysis .
Industrial Production Methods: In industrial settings, the production of 4-hydroxyisoindoline hydrobromide may involve large-scale reactions under controlled conditions. The use of hydrobromic acid in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is common. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydro-1H-isoindol-4-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: The hydroxyl group in 4-hydroxyisoindoline hydrobromide can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Various isoindoline derivatives.
Substitution: Substituted isoindoline compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-isoindol-4-ol hydrobromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-hydroxyisoindoline hydrobromide involves its interaction with various molecular targets and pathways. For example, as a fluorescent probe, the compound undergoes excited-state intramolecular proton transfer (ESIPT) upon interaction with reactive oxygen species. This process results in a fluorescence turn-on response, allowing for the detection and monitoring of ROS in biological systems .
Vergleich Mit ähnlichen Verbindungen
Isoindoline-1,3-dione: A closely related compound with similar chemical properties and applications.
Phthalimide: Another isoindoline derivative used in the synthesis of various bioactive molecules.
N-substituted isoindolines: Compounds with different substituents on the nitrogen atom, exhibiting diverse biological activities.
Uniqueness: 2,3-Dihydro-1H-isoindol-4-ol hydrobromide is unique due to its specific hydroxyl group, which allows for unique chemical reactions and applications, particularly in the field of fluorescence-based detection of reactive oxygen species .
Eigenschaften
CAS-Nummer |
127168-75-6 |
|---|---|
Molekularformel |
C8H10BrNO |
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
2,3-dihydro-1H-isoindol-4-ol;hydrobromide |
InChI |
InChI=1S/C8H9NO.BrH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H |
InChI-Schlüssel |
SSWLDBZGLHRVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)C(=CC=C2)O.Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-dichloroThiazolo[4,5-b]pyrazine](/img/structure/B8580439.png)


![[(4-{[(4-Chlorophenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B8580459.png)

![2-(2-Methyl-3-{[(oxan-2-yl)oxy]methyl}phenyl)pyrazine](/img/structure/B8580461.png)




